

Cereulide toxin structure and chemical properties

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An In-depth Technical Guide to the Cereulide Toxin: Structure, Properties, and Analysis

Introduction

Cereulide is a potent emetic toxin produced by certain strains of the bacterium Bacillus cereus. [1][2] It is the causative agent of the emetic (vomiting) form of B. cereus food poisoning, which can range from mild, self-limiting illness to severe, multi-organ failure and, in rare cases, death. [2][3] The toxin is pre-formed in contaminated food and is notorious for its exceptional stability against heat, proteolysis, and a wide range of pH values.[3][4][5] This resistance means that standard food processing and cooking methods, including autoclaving, are often insufficient to inactivate it.[1][4] Due to its small size (approximately 1.2 kDa), it also cannot be removed by common filtration techniques.[3] This technical guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for cereulide, aimed at researchers, scientists, and drug development professionals.

Molecular Structure

Cereulide is a cyclic dodecadepsipeptide, structurally similar to the well-known potassium ionophore valinomycin.[1][2][4] Its structure is composed of three repeats of a four-amino-acid sequence: (D-Oxy-Leu—D-Ala—L-Oxy-Val—L-Val)3.[1][2] The term "depsipeptide" indicates that the cyclic structure is formed by both amide and ester bonds, which contributes to its high resistance to enzymatic degradation.[1][6] This rigid, cyclic arrangement renders the molecule highly lipophilic (fat-soluble) and hydrophobic, with extremely low solubility in water.[1][7]



The biosynthesis of **cereulide** is not performed by ribosomes but by a dedicated non-ribosomal peptide synthetase (NRPS) system, encoded by the ces genes located on a megaplasmid.[1] [3] This enzymatic machinery is also known to produce several structural isoforms, known as iso**cereulide**s, where one or more amino or hydroxy acid residues are substituted.[3][8]

Chemical and Physical Properties

The physicochemical properties of **cereulide** are central to its stability and toxicity. Its resistance to heat, pH, and enzymes makes it a significant hazard in the food industry.[3][5]

Property	Value	Reference(s)
Molecular Formula	C57H96N6O18	[1][9]
Molecular Weight	1153.4 g/mol	[9][10][11]
CAS Number	157232-64-9	[9][11]
Appearance	Solid at room temperature	[11]
Solubility	Extremely low in water; Soluble in methanol, acetonitrile, ethanol, and DMSO.	[1][10][12]
Thermal Stability	Highly stable; withstands autoclaving (121°C for over 2 hours), baking, and frying.	[1][2][4][6]
pH Stability	Resistant to a wide pH range (pH 2 to 10).	[2][4]
Enzymatic Stability	Resistant to proteases.	[5][13]
LogP	10.2	[11]

Mechanism of Action and Toxicology

Cereulide's toxicity stems from its function as a potent potassium (K+) ionophore.[1][14] It selectively binds potassium ions, creating a lipophilic complex that can shuttle these ions across biological membranes, particularly the inner mitochondrial membrane.[4][14]



This action has several critical downstream effects:

- Disruption of Membrane Potential: The transport of K⁺ into the mitochondrial matrix disrupts the electrochemical gradient (membrane potential), which is essential for cellular energy production.[2][14][15]
- Uncoupling of Oxidative Phosphorylation: By collapsing the proton motive force, **cereulide** uncouples the process of oxidative phosphorylation, halting the synthesis of ATP.[1]
- Mitochondrial Swelling and Damage: The influx of ions leads to osmotic swelling of the mitochondria, loss of cristae, and ultimately, irreversible damage.[14][16][17]
- Induction of Apoptosis: The severe mitochondrial dysfunction and increase in reactive oxygen species (ROS) trigger programmed cell death, or apoptosis.[2][17]

The emetic effect is believed to be caused by **cereulide** binding to and activating 5-HT₃ serotonin receptors, which stimulates the afferent vagus nerve, leading to nausea and vomiting. [1][2] Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, potentially explaining cerebral effects like encephalopathy reported in severe intoxication cases.[3][5][18]



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Figure 1: Cereulide's signaling pathway leading to mitochondrial dysfunction and cell death.



Experimental Protocols Extraction and Purification of Cereulide

The extraction of the lipophilic **cereulide** toxin from complex matrices like food or bacterial cultures requires organic solvents. The protocol can be adapted based on the sample type.

Objective: To isolate and purify **cereulide** for downstream analysis.

Methodology:

- Homogenization: A known quantity of the sample (e.g., 5-10 grams of food or a centrifuged bacterial pellet) is homogenized.[19]
- Solvent Extraction: The homogenized sample is mixed thoroughly with a high-purity organic solvent. Acetonitrile is commonly used for food matrices, while methanol is often used for bacterial biomass.[10][19] An internal standard, such as ¹³C₆-labeled **cereulide**, is added at this stage for accurate quantification.[19]
- Centrifugation/Filtration: The mixture is centrifuged at high speed (e.g., 1000-1500 x g for 10 minutes) to pellet solid debris.[19] The supernatant containing the toxin is carefully collected.
- Purification (Optional but Recommended): For complex matrices, a solid-phase extraction
 (SPE) step using a normal-phase silica gel cartridge can be employed to remove interfering
 compounds.[20] The extract is loaded onto the cartridge, washed with a non-polar solvent,
 and cereulide is then eluted with a more polar solvent mixture.
- Solvent Evaporation and Reconstitution: The final extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol or acetonitrile/water mixture) compatible with the analytical instrument.[21]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of **cereulide**.[13] [20]

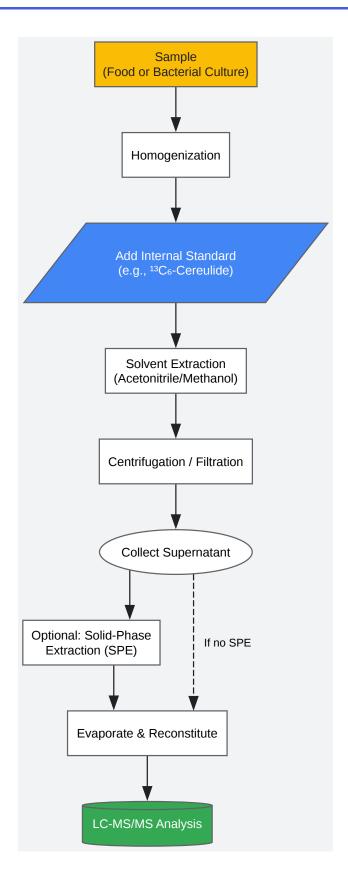
Objective: To accurately detect and quantify **cereulide** concentrations in prepared extracts.



Methodology:

- Chromatographic Separation:
 - Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13][19]
 - Column: A C8 or C18 reversed-phase column is typically used. For instance, an HPLC separation might use a C8 column with a mobile phase of 95% acetonitrile, 4.9% water, and 0.1% trifluoroacetic acid.[22]
 - Conditions: A gradient or isocratic elution is performed to separate cereulide from other compounds in the extract. A column temperature of 40°C is common.[19]
- Mass Spectrometric Detection:
 - Instrument: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped
 with an electrospray ionization (ESI) source operating in positive ion mode.[19]
 - Ionization: Cereulide is typically detected as its ammonium adduct [M+NH₄]⁺ at a mass-to-charge ratio (m/z) of 1170.7.[19][22] The ¹³C₆-cereulide internal standard is detected at m/z 1176.7.[19]
 - Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is used for high specificity. The precursor ion (m/z 1170.7) is fragmented, and specific product ions are monitored.
 - Quantitative Product Ion: m/z 314.4[19]
 - Confirmation Product Ion: m/z 499.4[19]
- Quantification: A calibration curve is generated using certified cereulide standards of known concentrations. The concentration in the unknown sample is calculated by comparing its peak area ratio (analyte/internal standard) to the calibration curve. The limit of detection can be as low as 0.1 ng/mL.[20]





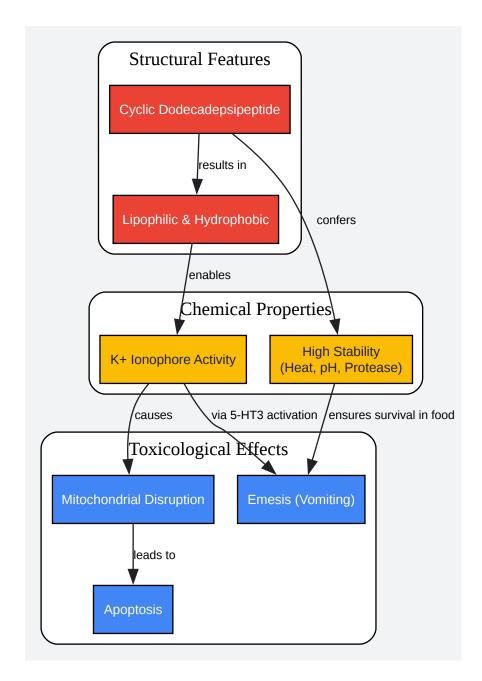
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Figure 2: General experimental workflow for the extraction and analysis of **cereulide**.



Logical Relationships of Cereulide's Properties and Effects

The unique combination of **cereulide**'s structural and chemical properties directly dictates its biological function and toxicity. Its cyclic, depsipeptide nature provides a rigid backbone that is resistant to degradation, while its lipophilic side chains enable it to interact with and traverse cellular membranes. This leads to its potent ionophoric activity, which is the root cause of its cytotoxicity.





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Figure 3: Logical relationship between **cereulide**'s structure, properties, and toxicity.

Conclusion

Cereulide remains a significant challenge for food safety due to its profound stability and potent mitochondrial toxicity. Understanding its core chemical structure—a cyclic dodecadepsipeptide—is key to appreciating its resistance to degradation and its function as a potassium ionophore. This ionophoretic activity is the primary mechanism behind its ability to disrupt cellular energy metabolism, leading to cell death and clinical symptoms. For professionals in research and drug development, the detailed analytical protocols, particularly LC-MS/MS, are crucial for the accurate detection and management of this toxin. The continued study of cereulide and its biological interactions is essential for developing effective mitigation strategies and ensuring public health.

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